5-Methyl-1-beta-D-ribofuranosylimidazole-4-carboxamide
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Overview
Description
5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide . This compound is a nucleoside analog, which means it is structurally similar to naturally occurring nucleosides. Nucleosides are the building blocks of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor such as glyoxal and ammonia.
Ribofuranosylation: The ribofuranose moiety is introduced through a glycosylation reaction. This involves the reaction of the imidazole derivative with a ribofuranose donor, typically in the presence of a Lewis acid catalyst.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agent.
Industrial Production Methods
Industrial production of 5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ribofuranose moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with unique chemical and biological properties.
Scientific Research Applications
5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs and nucleic acid derivatives.
Biology: It is used in studies of nucleic acid metabolism and function, particularly in the context of DNA and RNA synthesis.
Medicine: It has potential therapeutic applications as an antiviral and anticancer agent, due to its ability to interfere with nucleic acid synthesis in rapidly dividing cells.
Industry: It is used in the production of various pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of 5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide involves its incorporation into nucleic acids, where it interferes with normal nucleic acid synthesis and function. This can lead to the inhibition of DNA and RNA synthesis, ultimately resulting in cell death. The compound targets various molecular pathways involved in nucleic acid metabolism, including DNA polymerases and RNA polymerases.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Cytarabine: A nucleoside analog used as an anticancer agent.
Vidarabine: An antiviral nucleoside analog.
Uniqueness
5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike adenosine, it has a methyl group and a carboxamide group, which enhance its stability and biological activity. Compared to cytarabine and vidarabine, it has a different sugar moiety and base structure, leading to unique interactions with nucleic acid synthesis enzymes.
Properties
CAS No. |
85665-04-9 |
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Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C10H15N3O5/c1-4-6(9(11)17)12-3-13(4)10-8(16)7(15)5(2-14)18-10/h3,5,7-8,10,14-16H,2H2,1H3,(H2,11,17)/t5-,7-,8-,10-/m1/s1 |
InChI Key |
BZIPKSSZCBSOFU-VPCXQMTMSA-N |
Isomeric SMILES |
CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |
Canonical SMILES |
CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N |
Origin of Product |
United States |
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